![molecular formula C22H14Cl2O3 B11161087 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11161087.png)
6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with chloro, chlorophenylmethoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-methoxy-2H-chromen-2-one
- 7-chloro-4-phenyl-2H-chromen-2-one
- 6-chloro-4-phenyl-2H-chromen-2-one
Uniqueness
6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and chlorophenylmethoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. Coumarins and their derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article compiles and analyzes research findings on the biological activity of this specific compound, providing insights into its potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
1. Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
6-chloro... | Staphylococcus aureus | 35 |
6-chloro... | Escherichia coli | 30 |
6-chloro... | Bacillus subtilis | 40 |
These results suggest that the compound may act similarly to established antibiotics, potentially serving as a new therapeutic agent against resistant strains of bacteria .
2. Anticancer Activity
The anticancer properties of coumarin derivatives are well-documented. Specifically, compounds with structural similarities to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways.
A study by Kumar et al. (2009) highlighted that derivatives exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
This suggests a promising avenue for further investigation into its use as an anticancer agent .
3. Anti-inflammatory Activity
The anti-inflammatory effects of coumarin derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines. Research indicates that the compound can modulate inflammatory pathways, leading to reduced expression of TNF-alpha and IL-6 in vitro.
Case Studies
Several case studies have explored the pharmacological potential of coumarin derivatives:
- Study on Antimicrobial Efficacy : A comparative study demonstrated that the inclusion of chlorinated phenyl groups enhanced the antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Mechanism Investigation : In vitro studies showed that treatment with the compound resulted in significant cell cycle arrest at the G1 phase in MCF-7 cells, indicating its potential as a chemotherapeutic agent.
- Inflammation Model : In vivo models using carrageenan-induced paw edema in rats showed a significant reduction in swelling when treated with the compound, supporting its anti-inflammatory properties.
Properties
Molecular Formula |
C22H14Cl2O3 |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H14Cl2O3/c23-18-9-5-4-8-15(18)13-26-21-12-20-17(10-19(21)24)16(11-22(25)27-20)14-6-2-1-3-7-14/h1-12H,13H2 |
InChI Key |
APBCNKUHGCFQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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